molecular formula C20H17FN6 B2693891 N4-(4-fluorophenyl)-N2-phenethylpteridine-2,4-diamine CAS No. 946348-09-0

N4-(4-fluorophenyl)-N2-phenethylpteridine-2,4-diamine

Cat. No.: B2693891
CAS No.: 946348-09-0
M. Wt: 360.396
InChI Key: OPAWDCDSXGOCKW-UHFFFAOYSA-N
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Description

N4-(4-fluorophenyl)-N2-phenethylpteridine-2,4-diamine is a synthetic organic compound that belongs to the class of pteridine derivatives. This compound is characterized by the presence of a fluorophenyl group and a phenethyl group attached to the pteridine core. Pteridine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of N4-(4-fluorophenyl)-N2-phenethylpteridine-2,4-diamine involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pteridine core: The pteridine core can be synthesized through the condensation of appropriate diamines with formamide derivatives under controlled conditions.

    Introduction of the fluorophenyl group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

    Attachment of the phenethyl group: The phenethyl group can be attached through alkylation reactions using phenethyl halides.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

N4-(4-fluorophenyl)-N2-phenethylpteridine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex pteridine derivatives with potential biological activities.

    Biology: It has been investigated for its role in modulating enzyme activities and as a potential inhibitor of specific biological pathways.

    Medicine: The compound shows promise as a therapeutic agent for the treatment of certain diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials with unique properties, such as fluorescent probes and sensors.

Mechanism of Action

The mechanism of action of N4-(4-fluorophenyl)-N2-phenethylpteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biological pathways. Additionally, it can interact with cellular receptors, leading to changes in cell signaling and function.

Comparison with Similar Compounds

N4-(4-fluorophenyl)-N2-phenethylpteridine-2,4-diamine can be compared with other pteridine derivatives, such as:

    N4-(4-chlorophenyl)-N2-phenethylpteridine-2,4-diamine: Similar structure but with a chlorine atom instead of fluorine, which may result in different biological activities.

    N4-(4-methylphenyl)-N2-phenethylpteridine-2,4-diamine: Contains a methyl group instead of fluorine, potentially affecting its chemical reactivity and biological properties.

    N4-(4-nitrophenyl)-N2-phenethylpteridine-2,4-diamine: The presence of a nitro group can significantly alter the compound’s electronic properties and interactions with biological targets.

The uniqueness of this compound lies in the presence of the fluorophenyl group, which can enhance its binding affinity to certain molecular targets and improve its stability and bioavailability.

Properties

IUPAC Name

4-N-(4-fluorophenyl)-2-N-(2-phenylethyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6/c21-15-6-8-16(9-7-15)25-19-17-18(23-13-12-22-17)26-20(27-19)24-11-10-14-4-2-1-3-5-14/h1-9,12-13H,10-11H2,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAWDCDSXGOCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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